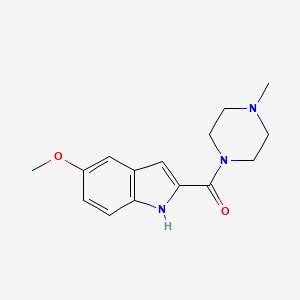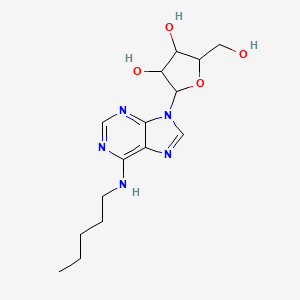![molecular formula C13H13NO B13996202 Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- CAS No. 125116-22-5](/img/structure/B13996202.png)
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 4-[(2-oxocyclopentyl)methyl]-: is an organic compound with the molecular formula C13H13NO. It is a derivative of benzonitrile, where the benzene ring is substituted with a 4-[(2-oxocyclopentyl)methyl] group.
準備方法
Synthetic Routes and Reaction Conditions:
Classical Methods: Benzonitrile derivatives can be synthesized through the cyanation of benzene halides, toluene halides, and ammonia reactions.
Green Synthesis: A novel green synthetic route involves the use of ionic liquids as recycling agents. For instance, the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride using ionic liquids has been reported.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile derivatives .
化学反応の分析
Types of Reactions:
Reduction: Reduction reactions can convert benzonitrile derivatives into corresponding amines.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium cyanide and cuprous cyanide are used in substitution reactions.
Major Products:
Oxidation: Benzoic acid, benzamide.
Reduction: Benzylamine.
Substitution: Various substituted benzonitrile derivatives.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Benzonitrile derivatives are used as intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: These compounds are used in biochemical studies to understand enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Benzonitrile derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Used in the production of advanced materials, such as polymers and resins.
作用機序
The mechanism of action of benzonitrile, 4-[(2-oxocyclopentyl)methyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes are soluble in organic solvents and can be used as synthetic intermediates . The pathways involved include nucleophilic substitution and coordination chemistry .
類似化合物との比較
Benzonitrile: The parent compound with a simpler structure.
4-Methylbenzonitrile: A derivative with a methyl group instead of the 4-[(2-oxocyclopentyl)methyl] group.
4-Chlorobenzonitrile: A derivative with a chlorine atom in place of the 4-[(2-oxocyclopentyl)methyl] group.
Uniqueness: Benzonitrile, 4-[(2-oxocyclopentyl)methyl]- is unique due to the presence of the 4-[(2-oxocyclopentyl)methyl] group, which imparts distinct chemical and physical properties.
特性
CAS番号 |
125116-22-5 |
|---|---|
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC名 |
4-[(2-oxocyclopentyl)methyl]benzonitrile |
InChI |
InChI=1S/C13H13NO/c14-9-11-6-4-10(5-7-11)8-12-2-1-3-13(12)15/h4-7,12H,1-3,8H2 |
InChIキー |
FDADFPIDKGHHHY-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(=O)C1)CC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-[3-(6-amino-7H-purin-8-yl)anilino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B13996126.png)
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

![5-Amino-2-[(4-sulfamoylphenyl)hydrazinylidene]imidazole-4-carboxamide](/img/structure/B13996137.png)


![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
![2-[2,3-Dichloro-5-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996162.png)

![(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)methyl N-methylcarbamate](/img/structure/B13996172.png)
![2-[(3-Methoxyphenyl)methyl]pyrrolidine-1-carbaldehyde](/img/structure/B13996178.png)

![3-[(4-Methylphenyl)methylidene]pentane-2,4-dione](/img/structure/B13996207.png)

